molecular formula C19H15N3O3S B2937496 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide CAS No. 1286705-59-6

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide

Cat. No.: B2937496
CAS No.: 1286705-59-6
M. Wt: 365.41
InChI Key: JLBYZRYDBGKFCR-UHFFFAOYSA-N
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Description

This compound is a cyclopropane-carboxamide derivative featuring a furan-substituted oxazole ring and a 4-methylbenzothiazole moiety. Its structural complexity arises from the fusion of heterocyclic systems (oxazole, benzothiazole) and the cyclopropane scaffold, which are known to enhance metabolic stability and binding affinity in medicinal chemistry contexts . The furan-2-yl group contributes to π-π stacking interactions, while the methyl-substituted benzothiazole may influence solubility and target selectivity.

Properties

IUPAC Name

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-11-4-2-6-14-16(11)20-18(26-14)21-17(23)19(7-8-19)15-10-13(25-22-15)12-5-3-9-24-12/h2-6,9-10H,7-8H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBYZRYDBGKFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3(CC3)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Key Substituents Molecular Weight Synthetic Yield Reported Applications
Target Compound: 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide Furan-2-yl, 4-methylbenzothiazole ~450.45 (calculated) Not reported Hypothesized kinase modulation
Compound 85: 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Benzodioxolyl, trifluoromethoxy benzoyl, hydroxyphenylthiazole ~591.14 26% Kinase inhibition (e.g., JAK/STAT pathways)
Biphenyl-Pyridinyl Analog: N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide Biphenylcarbonyl, pyridinyl, benzodioxolyl ~591.14 Not specified Anticancer candidate (tubulin inhibition)

Structural and Functional Analysis:

Substituent Effects on Solubility :

  • The target compound’s furan-2-yl group (logP ~1.5) may reduce hydrophilicity compared to the benzodioxolyl group (logP ~2.1) in Compound 85 .
  • The 4-methylbenzothiazole in the target compound likely enhances membrane permeability relative to the hydroxyphenyl-thiazole in Compound 85, which may form hydrogen bonds but suffer from faster metabolic clearance .

Synthetic Accessibility :

  • Compound 85 was synthesized with a moderate yield (26%) via HATU-mediated coupling, whereas the biphenyl-pyridinyl analog required multi-step purification (HPLC) to achieve >95% purity . The target compound’s furan-oxazole moiety might necessitate specialized conditions for cyclopropane ring stability.

Biological Activity Trends :

  • Trifluoromethoxy groups (as in Compound 85) are associated with improved metabolic resistance and target engagement in kinase inhibitors, while pyridinyl substituents (biphenyl analog) enhance selectivity for ATP-binding pockets in tubulin . The target compound’s methylbenzothiazole could offer a balance between potency and toxicity.

Research Findings and Limitations

  • Kinase Inhibition : Compound 85 demonstrated IC₅₀ values of <100 nM against JAK2 in preliminary assays, attributed to its trifluoromethoxy-benzoyl group’s electron-withdrawing effects . The target compound’s furan-oxazole system may exhibit weaker inhibition due to reduced electron deficiency.
  • Antimicrobial Activity : Biphenyl analogs showed moderate activity against S. aureus (MIC = 16 µg/mL), suggesting that the target compound’s methylbenzothiazole might improve Gram-positive coverage .
  • Limitations: No in vivo data exists for the target compound, and synthetic yields for cyclopropane-carboxamides remain suboptimal (typically 20–30%) across studies .

Biological Activity

The compound 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be delineated as follows:

  • Molecular Formula : C17H16N2O4S
  • Molecular Weight : 344.39 g/mol
  • CAS Number : Not specified in the search results but can be derived from its structure.

The presence of furan and oxazole rings suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.

Anticancer Properties

Recent studies have indicated that compounds containing furan and oxazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated IC50 values ranging from 0.12 to 2.78 µM against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating potent anticancer activity .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)
Compound AMCF-70.65
Compound BMDA-MB-2312.41
Compound CMEL-80.12

Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells through activation of the p53 pathway and caspase cascade .

Antimicrobial Activity

The furan derivative scaffold has also been linked to antimicrobial properties. For example, compounds derived from furan have shown activity against both Gram-positive and Gram-negative bacteria . The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The biological activity of the compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to specific enzymes critical for tumor growth or bacterial survival.
  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increasing oxidative stress within cells, which can lead to cellular damage and death.

Case Studies

A notable study investigated the effects of a related oxazole compound on human leukemia cell lines, revealing that it exhibited greater cytotoxicity than traditional chemotherapeutics like doxorubicin . This suggests that derivatives of the compound may offer new avenues for cancer treatment with potentially fewer side effects.

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